12H-(1)Benzoxepino(5,4-b)indole, 6,7-dihydro-12-(3-dimethylaminopropyl)-9-methyl-
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Overview
Description
12H-(1)Benzoxepino(5,4-b)indole, 6,7-dihydro-12-(3-dimethylaminopropyl)-9-methyl-: is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of benzoxepinoindoles, which are characterized by their fused ring systems incorporating benzene, oxepine, and indole moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12H-(1)Benzoxepino(5,4-b)indole, 6,7-dihydro-12-(3-dimethylaminopropyl)-9-methyl- typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the benzoxepine ring. The final steps involve the addition of the dimethylaminopropyl and methyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
12H-(1)Benzoxepino(5,4-b)indole, 6,7-dihydro-12-(3-dimethylaminopropyl)-9-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.
Scientific Research Applications
12H-(1)Benzoxepino(5,4-b)indole, 6,7-dihydro-12-(3-dimethylaminopropyl)-9-methyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.
Industry: It is utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 12H-(1)Benzoxepino(5,4-b)indole, 6,7-dihydro-12-(3-dimethylaminopropyl)-9-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 12H-(1)Benzoxepino(5,4-b)indole, 6,7-dihydro-12-(3-dimethylaminopropyl)-
- 12H-(1)Benzoxepino(5,4-b)indole, 6,7-dihydro-12-(3-dimethylaminopropyl)-9-ethyl-
Uniqueness
Compared to similar compounds, 12H-(1)Benzoxepino(5,4-b)indole, 6,7-dihydro-12-(3-dimethylaminopropyl)-9-methyl- stands out due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methyl group at the 9-position enhances its stability and alters its interaction with molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
37683-60-6 |
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Molecular Formula |
C22H26N2O |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
N,N-dimethyl-3-(9-methyl-6,7-dihydro-[1]benzoxepino[5,4-b]indol-12-yl)propan-1-amine |
InChI |
InChI=1S/C22H26N2O/c1-16-9-10-20-19(15-16)17-11-14-25-21-8-5-4-7-18(21)22(17)24(20)13-6-12-23(2)3/h4-5,7-10,15H,6,11-14H2,1-3H3 |
InChI Key |
FTJLSLWJUYVQHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2CCOC4=CC=CC=C43)CCCN(C)C |
Origin of Product |
United States |
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